N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-9-5-2-3-6-10(9)13-16-17-14(20-13)15-12(18)11-7-4-8-19-11/h2-8H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPKZWYDSWRRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methylphenylhydrazine with carbon disulfide to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or the thiadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole or furan derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has the following chemical characteristics:
- Molecular Formula : C14H11N3O2S
- Molecular Weight : 273.32 g/mol
- CAS Number : 392244-85-8
The structure consists of a furan ring attached to a thiadiazole moiety, which contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. For instance:
- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or disrupt metabolic pathways.
- Case Study : A study reported that derivatives of thiadiazole showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting similar potential for this compound .
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer effects. This compound has been investigated for its ability to induce apoptosis in cancer cells.
- Research Findings : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanism : The proposed mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression .
Pesticidal Activity
The compound's structure suggests potential as a pesticide due to its bioactive properties. Research indicates that similar thiadiazole compounds are effective against agricultural pests.
- Field Trials : Preliminary field trials have shown efficacy in controlling pests such as aphids and whiteflies.
- Benefits : These compounds can provide an eco-friendly alternative to traditional pesticides, reducing chemical residues in crops .
Polymer Chemistry
This compound can be utilized in the synthesis of polymers with enhanced properties.
- Research Insights : Studies suggest that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.
- Potential Uses : These materials may find applications in coatings and composite materials used in various industrial sectors .
Summary Table of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Pharmacology | Antimicrobial | Effective against Staphylococcus aureus and E. coli |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Agriculture | Pesticide | Controls pests like aphids and whiteflies |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with DNA replication .
Comparison with Similar Compounds
Key Observations :
- Substituent Bulk : The 2-methylphenyl group in the target compound increases steric hindrance compared to alkylthio (e.g., methylthio in JMJ ) or smaller aryl groups. This may influence solubility and binding interactions in biological systems.
- Electronic Effects : The electron-donating methyl group on the phenyl ring could enhance π-π stacking interactions compared to electron-withdrawing substituents (e.g., 4-chlorobenzyl in compound 5j from ).
- Synthesis Complexity: The introduction of a substituted phenyl group (vs.
Comparison with Target Compound :
Melting Points and Solubility
- Alkylthio Derivatives : Compounds like 5f (methylthio) and 5g (ethylthio) exhibit melting points of 158–170°C, likely due to hydrogen bonding and crystallinity .
- Aryl-Substituted Analogs : The 2-methylphenyl group in the target compound may lower melting points compared to polar substituents (e.g., 4-chlorobenzyl in 5j: 138–140°C ) due to reduced polarity.
Biological Activity
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 218.27 g/mol
- CAS Number : 1456-72-0
Synthesis
The synthesis of this compound typically involves the formation of the thiadiazole ring followed by the introduction of the furan moiety. The reactions can be conducted under conventional heating or microwave-assisted methods, with microwave irradiation often yielding higher efficiency and purity.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. The antiproliferative effects were evaluated against various human cancer cell lines using the MTT assay.
The study indicated that several compounds within this class showed significant inhibition of cell proliferation, with molecular docking studies suggesting that vascular endothelial growth factor receptor-2 (VEGFR-2) is a potential target for these compounds.
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, one study highlighted that certain derivatives could inhibit CDK9 activity, which is crucial for cancer cell cycle regulation. Additionally, molecular docking studies suggested that these compounds can interfere with transcription factors such as STAT3, further elucidating their potential as anticancer agents .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated effective inhibition against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 16 |
These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.
Case Studies
- Anticancer Evaluation : A study involving a series of thiadiazole derivatives reported significant anti-proliferative effects on both MCF-7 and HCT-116 cell lines. The most active compound reduced cell viability significantly after 48 hours of treatment compared to controls .
- Antimicrobial Testing : Another research highlighted the efficacy of N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide against Xanthomonas spp., showing lower EC values than traditional antibiotics .
Q & A
Q. What are the common synthetic routes for N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves cyclocondensation of furan-2-carboxamide derivatives with substituted thiadiazole precursors. Key steps include:
- Nucleophilic substitution : Reacting 5-substituted-1,3,4-thiadiazol-2-amines with activated furan carbonyl derivatives under reflux in anhydrous acetone with K₂CO₃ .
- Cyclization : Using POCl₃ as a cyclizing agent for thiadiazole ring formation, followed by pH adjustment (8–9) with ammonia for precipitation .
- Purification : Recrystallization from ethanol or DMSO/water mixtures to isolate the product .
Optimization strategies include varying reaction time (3–6 hours), temperature (70–90°C), and stoichiometric ratios of reagents.
Q. Which spectroscopic and computational methods are most effective for characterizing the structural properties of this compound?
- Methodological Answer :
- FT-IR and FT-Raman : Identify functional groups (e.g., C=O, C-N, thiadiazole ring vibrations) .
- NMR (¹H/¹³C) : Assign proton environments (e.g., methylphenyl substituents, furan ring protons) and confirm connectivity .
- UV-Vis : Analyze electronic transitions for π→π* or n→π* interactions .
- DFT calculations : Predict molecular geometry, vibrational frequencies, and electrostatic potential surfaces to cross-validate experimental data .
- X-ray crystallography : Resolve crystal packing and bond angles using SHELX software for refinement .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol or DMSO/water (2:1) mixtures to remove unreacted starting materials .
- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for polar impurities .
- TLC monitoring : Use silica-coated plates with UV visualization to track reaction progress .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical (DFT) predictions and experimental spectroscopic data (e.g., NMR, IR)?
- Methodological Answer :
- Parameter adjustment : Optimize DFT basis sets (e.g., B3LYP/6-311++G**) to account for solvent effects or dispersion forces .
- Experimental validation : Repeat measurements under controlled conditions (e.g., deuterated solvents for NMR) .
- Hybrid approaches : Combine molecular dynamics simulations with experimental data to model dynamic structural changes .
Q. What in vitro methodologies are recommended to evaluate the anticancer potential of this compound, and how can SAR be systematically analyzed?
- Methodological Answer :
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Apoptosis studies : Perform flow cytometry with Annexin V/PI staining to assess cell death mechanisms .
- SAR analysis : Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups on the phenyl ring) and compare bioactivity .
- Molecular docking : Use AutoDock Vina to predict binding affinities for targets like VEGFR-2 or tubulin .
Q. What strategies control regioselectivity during the synthesis of 1,3,4-thiadiazole derivatives?
- Methodological Answer :
- Directing groups : Introduce electron-donating substituents (e.g., -OCH₃) on the phenyl ring to guide cyclization .
- Catalytic systems : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states favoring specific regioisomers .
- Protecting groups : Temporarily block reactive sites (e.g., -NH₂) on thiadiazole intermediates to prevent undesired side reactions .
Q. How can molecular docking studies be integrated with experimental data to elucidate the mechanism of action?
- Methodological Answer :
- Target selection : Prioritize proteins like VEGFR-2 or tubulin based on structural homology to known inhibitors .
- Docking validation : Compare predicted binding poses with mutagenesis data (e.g., alanine scanning) to confirm critical residues .
- Free energy calculations : Use MM-GBSA to estimate binding energies and correlate with IC₅₀ values from assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
